benzene-1,2,4-tricarboxylic acid;3-(2-undecylimidazol-1-yl)propanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,4-tricarboxylic acid typically involves the oxidation of 1,2,4-trimethylbenzene (pseudocumene) using potassium permanganate or nitric acid. The reaction conditions include elevated temperatures and acidic or basic environments to facilitate the oxidation process .
For the synthesis of 3-(2-undecylimidazol-1-yl)propanenitrile, the starting materials include 2-undecylimidazole and 3-bromopropanenitrile. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of benzene-1,2,4-tricarboxylic acid involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of benzene-1,2,4-tricarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
3-(2-undecylimidazol-1-yl)propanenitrile can undergo:
Nucleophilic substitution: The nitrile group can be converted to amides or amines using nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, sulfonic acids, and other electrophiles.
Major Products
Oxidation: Benzene-1,2,4-tricarboxylic anhydride.
Reduction: Benzene-1,2,4-trihydroxybenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene-1,2,4-tricarboxylic acid and its derivatives are widely used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery . The compound is also used in the production of plasticizers, resins, and coatings .
3-(2-undecylimidazol-1-yl)propanenitrile has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its imidazole moiety is known for its antimicrobial and antifungal properties. Additionally, the long alkyl chain imparts hydrophobic characteristics, making it useful in the design of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of benzene-1,2,4-tricarboxylic acid involves its ability to form stable complexes with metal ions, which is crucial for its role in MOFs . The carboxylic acid groups can coordinate with metal ions, leading to the formation of three-dimensional structures with high surface areas and porosity .
For 3-(2-undecylimidazol-1-yl)propanenitrile, the imidazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetricarboxylic anhydride: An anhydride derivative of benzene-1,2,4-tricarboxylic acid with similar applications in MOFs and resins.
1,2,4,5-Benzenetetracarboxylic acid: A tetracarboxylic acid with additional carboxyl groups, used in the synthesis of polyimides and other high-performance polymers.
Terephthalic acid: A dicarboxylic acid used in the production of polyethylene terephthalate (PET) and other polymers.
Uniqueness
Benzene-1,2,4-tricarboxylic acid is unique due to its three carboxylic acid groups, which provide multiple coordination sites for metal ions, making it highly versatile in the synthesis of MOFs
Properties
CAS No. |
85598-94-3 |
---|---|
Molecular Formula |
C26H35N3O6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylic acid;3-(2-undecylimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C17H29N3.C9H6O6/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h14,16H,2-12,15H2,1H3;1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
HYTXDGPNBWYWDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Related CAS |
85598-94-3 |
Origin of Product |
United States |
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